2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4S/c1-11-3-5-13(23)8-14(11)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(7-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQRSYAMQPNMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide represents a complex structure with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Benzo[d][1,3]dioxole : A bicyclic structure known for its biological activity.
- Oxadiazole ring : Associated with various pharmacological effects.
- Pyrazole moiety : Linked to anti-inflammatory and analgesic properties.
The chemical formula is C_{19}H_{19ClN_4O_3S with a molecular weight of approximately 404.90 g/mol.
Anticancer Activity
Recent studies have suggested that derivatives of the benzo[d][1,3]dioxole scaffold exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to the one showed IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 of 6.5 µM against HT-29 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MDA-MB-231 | 1.9 |
| Example B | HepG2 | 5.4 |
| Example C | HT-29 | 6.5 |
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using assays such as DPPH and TBARS. The presence of the benzo[d][1,3]dioxole moiety enhances the radical scavenging activity:
- DPPH Assay : Some derivatives showed EC50 values comparable to ascorbic acid (standard antioxidant), indicating strong antioxidant capabilities .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- α-Amylase Inhibition : Related benzodioxole derivatives have shown promising results as α-amylase inhibitors with IC50 values around 15.26 µM . This could suggest potential applications in managing diabetes.
The mechanisms underlying the biological activities of this compound may involve:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through the caspase pathway.
- Cell Cycle Arrest : Evidence suggests that these compounds can affect cell cycle progression in cancer cells.
- Radical Scavenging : The antioxidant properties may be attributed to the ability to neutralize free radicals, thereby preventing oxidative stress.
Case Studies
Several case studies highlight the efficacy of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
